![molecular formula C17H12BrN3OS2 B14301894 N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide CAS No. 113333-06-5](/img/structure/B14301894.png)
N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities, including antimicrobial and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the bromine-containing intermediates and final product .
化学反応の分析
Types of Reactions
N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the thiazole ring or the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require catalysts to increase reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bromophenyl ring .
科学的研究の応用
N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism by which N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide exerts its effects involves interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial lipids, disrupting cell membrane integrity. In anticancer applications, it may interfere with cell division processes, leading to apoptosis (programmed cell death) in cancer cells .
類似化合物との比較
Similar Compounds
N-(4-Bromophenyl)benzamide: Shares the bromophenyl group but lacks the thiazole ring.
N-(4-(4-Bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)benzamide: Contains a similar thiazole structure but with additional phenyl groups
Uniqueness
N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide is unique due to its combination of the thiazole ring and the bromophenyl group, which contribute to its distinct biological activities. This combination allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications .
特性
CAS番号 |
113333-06-5 |
|---|---|
分子式 |
C17H12BrN3OS2 |
分子量 |
418.3 g/mol |
IUPAC名 |
N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide |
InChI |
InChI=1S/C17H12BrN3OS2/c18-13-8-6-11(7-9-13)14-10-24-17(19-14)21-16(23)20-15(22)12-4-2-1-3-5-12/h1-10H,(H2,19,20,21,22,23) |
InChIキー |
FLFJKMGGOKMOLM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


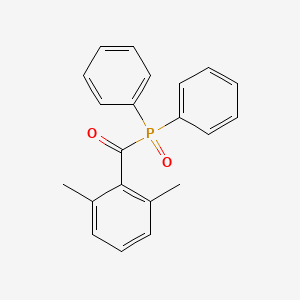
![4-Hydroxy-1-[2-(quinolin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14301834.png)
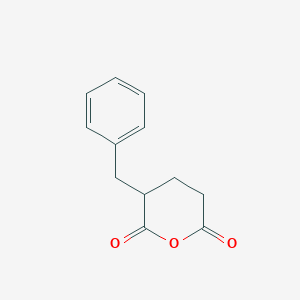
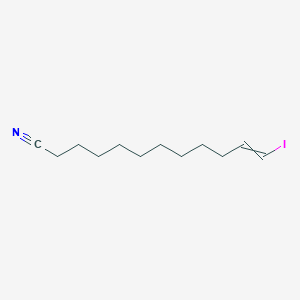
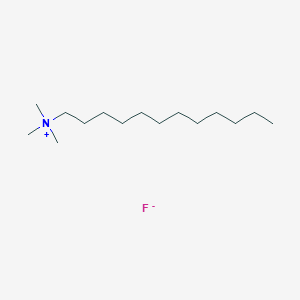
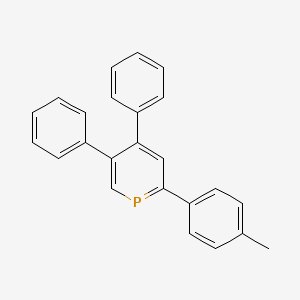
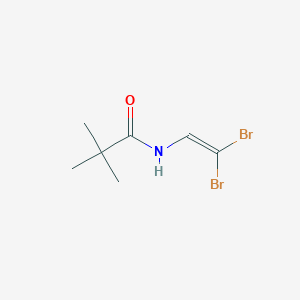
![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline)](/img/structure/B14301862.png)
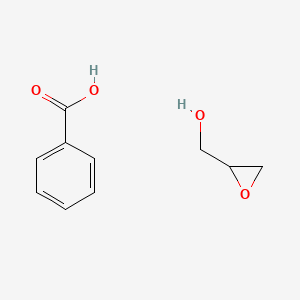
![[3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl](trimethyl)silane](/img/structure/B14301873.png)
![2-methyl-4-[4-[4-(3-methyl-4-phenylphenyl)phenyl]phenyl]-1-phenylbenzene](/img/structure/B14301880.png)
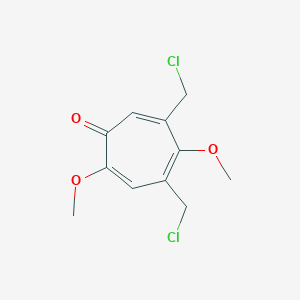
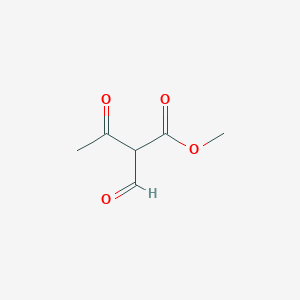
![(E)-but-2-enedioic acid;methyl (1R)-9-azabicyclo[4.2.1]non-2-ene-2-carboxylate](/img/structure/B14301900.png)
